3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one
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Overview
Description
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C₁₅H₂₀N₂O. It is known for its unique structure, which includes a quinoline core substituted with a butylamino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one typically involves the reaction of 7-methylquinolin-2(1H)-one with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity. The butylamino and methyl groups may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(ethylamino)methyl]-7-methylquinolin-2(1H)-one
- 3-[(propylamino)methyl]-7-methylquinolin-2(1H)-one
- 3-[(butylamino)methyl]-6-methylquinolin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butylamino group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
CAS No. |
5737-09-7 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(butylaminomethyl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-3-4-7-16-10-13-9-12-6-5-11(2)8-14(12)17-15(13)18/h5-6,8-9,16H,3-4,7,10H2,1-2H3,(H,17,18) |
InChI Key |
UJCQIPSPNKJPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC2=C(C=C(C=C2)C)NC1=O |
Origin of Product |
United States |
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